molecular formula C8H16O4 B1235811 L-Cladinose CAS No. 3758-45-0

L-Cladinose

Cat. No.: B1235811
CAS No.: 3758-45-0
M. Wt: 176.21 g/mol
InChI Key: AJSDVNKVGFVAQU-BIIVOSGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladinose is a dideoxyhexose derivative.

Scientific Research Applications

Synthesis Techniques

  • L-Cladinose, a neutral sugar found in erythromycins and azithromycins, has been synthesized using enantioselective monobenzoylation, demonstrating an efficient method for creating this compound (Kim, Youn, & Kang, 2008).
  • Another synthesis approach involves highly stereoselective addition reactions to create this compound and its C-3 epimer, demonstrating the versatility in synthesizing variations of this sugar (Toshima, Yoshida, Mukaiyama, & Tatsuta, 1991).

Structural and Biochemical Studies

  • The L-xylo configuration of arcanose, another sugar, was proven by its transformation into cladinose, highlighting the structural interrelationships between different sugars (Roncari & Keller-Schierlein, 1966).
  • Research has shown the synthesis of cladinose from mycarose and its methylated derivative, providing insight into the configurational identity of these sugars (Lemal, Pacht, & Woodward, 1962).

Mechanistic Insights

Application in Antibiotic Research

  • Cladinose analogues have been developed for sixteen-membered macrolide antibiotics, illustrating the role of this compound in developing new antibiotic compounds (Ajito et al., 1997).
  • Purine nucleosides of L-mycarose and this compound were synthesized, providing structures useful in the development of novel macrolide antibiotics (Koto, Zen, Ōmura, & Hata, 1972).

Chemical Analyses

  • A quantitative thin-layer chromatographic method was developed for determining cladinose in antibiotic degradation products, showcasing analytical techniques for studying this compound (Lazarevski, Tamburašev, & Djokic, 1977).

Properties

CAS No.

3758-45-0

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

(3R,4S,5S)-4,5-dihydroxy-3-methoxy-3-methylhexanal

InChI

InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3/t6-,7-,8+/m0/s1

InChI Key

AJSDVNKVGFVAQU-BIIVOSGPSA-N

Isomeric SMILES

C[C@@H]([C@@H]([C@@](C)(CC=O)OC)O)O

SMILES

CC(C(C(C)(CC=O)OC)O)O

Canonical SMILES

CC(C(C(C)(CC=O)OC)O)O

Synonyms

cladinose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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